molecular formula C6H7ClFIN2 B6194151 (5-fluoro-2-iodophenyl)hydrazine hydrochloride CAS No. 2758003-11-9

(5-fluoro-2-iodophenyl)hydrazine hydrochloride

Cat. No.: B6194151
CAS No.: 2758003-11-9
M. Wt: 288.5
InChI Key:
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Description

(5-fluoro-2-iodophenyl)hydrazine hydrochloride: is a chemical compound with the molecular formula C6H7ClFIN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with fluorine and iodine atoms at the 5 and 2 positions, respectively. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-fluoro-2-iodophenyl)hydrazine hydrochloride typically involves the halogenation of phenylhydrazine derivatives. One common method is the iodination of 5-fluorophenylhydrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (5-fluoro-2-iodophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

Chemistry: (5-fluoro-2-iodophenyl)hydrazine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in coupling reactions.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydrazine derivatives.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is investigated for its role in the synthesis of bioactive molecules and drug candidates.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-fluoro-2-iodophenyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine moiety. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

    Phenylhydrazine: Lacks the fluorine and iodine substituents, making it less reactive in certain chemical reactions.

    (2-iodophenyl)hydrazine: Similar structure but without the fluorine atom, affecting its chemical properties and reactivity.

    (5-fluorophenyl)hydrazine: Lacks the iodine atom, resulting in different reactivity and applications.

Uniqueness: (5-fluoro-2-iodophenyl)hydrazine hydrochloride is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-fluoro-2-iodophenyl)hydrazine hydrochloride involves the reaction of 5-fluoro-2-iodoaniline with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "5-fluoro-2-iodoaniline", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "To a solution of 5-fluoro-2-iodoaniline (1.0 g, 4.3 mmol) in ethanol (10 mL), hydrazine hydrate (0.5 mL, 10.7 mmol) and hydrochloric acid (0.5 mL, 6.0 mmol) are added.", "The reaction mixture is stirred at room temperature for 2 hours.", "The solvent is removed under reduced pressure and the residue is dissolved in water (10 mL).", "The resulting solution is filtered and the filtrate is acidified with hydrochloric acid.", "The precipitate is collected by filtration, washed with water and dried to obtain (5-fluoro-2-iodophenyl)hydrazine hydrochloride as a white solid (yield: 85%)." ] }

CAS No.

2758003-11-9

Molecular Formula

C6H7ClFIN2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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